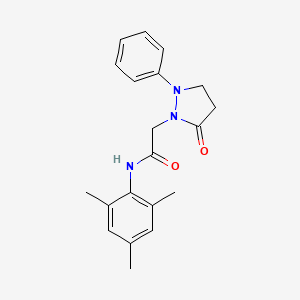

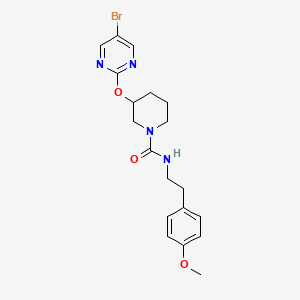

![molecular formula C20H15N5O B2609821 N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide CAS No. 2034304-57-7](/img/structure/B2609821.png)

N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .

Synthesis Analysis

Quinoxaline can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .Molecular Structure Analysis

Quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole . Quinoxaline containing compounds can bind to various targets, which make them, in return, a privileged structure .Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . Its chemical formula is C8H6N2 and its molar mass is 130.150 g·mol −1 .Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives, including those labeled with carbon-11, have been explored for their potential as radioligands for positron emission tomography (PET) imaging. Specifically, these compounds show high binding specificity to peripheral benzodiazepine type receptors (PBR) in various tissues, suggesting their utility in noninvasive assessment of PBRs in vivo with PET (Matarrese et al., 2001).

Metal Complexation for Targeted Drug Delivery

Research on N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines has shown that these compounds can form complexes with metal ions such as Mn(II) and Fe(II). These complexes are capable of coordinating with nitric oxide (NO) and could be utilized for the targeted delivery of NO to biological sites, such as tumors, where NO release is triggered by irradiation with long-wavelength light (Yang et al., 2017).

DNA Methylation Inhibitors for Cancer Therapy

Quinoline-based derivatives have been identified as potent inhibitors of DNA methyltransferases (DNMTs), which are crucial for the epigenetic regulation of gene expression. These compounds, including SGI-1027 and its analogues, have shown efficacy in reactivating silenced genes in cancer cells by inhibiting DNMT activity, suggesting their potential application in cancer therapy (Rilova et al., 2014).

Anti-fibrotic Drug Development

Quinoxaline derivatives have been investigated for their pharmacokinetics, metabolism, and tissue distribution, particularly for their role in suppressing fibrosis and exerting anti-metastatic effects in cancer models. Such studies highlight the potential of these compounds in developing oral anti-fibrotic drugs (Kim et al., 2008).

Serotonin Type-3 Receptor Antagonism

A series of quinoxalin-2-carboxamides have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. This research indicates the compounds' utility in treating conditions associated with 5-HT3 receptor activity, such as gastrointestinal disorders and anxiety (Mahesh et al., 2011).

Corrosion Inhibition

Carboxamide derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies provide insights into the application of quinoline derivatives in materials science, specifically for protecting metals against corrosion (Erami et al., 2019).

Immunomodulation and Fibrosis Reversal

Quinoline-3-carboxamides, like Paquinimod, have been used to reverse established fibrosis in a novel mouse model for liver fibrosis. This research underscores the anti-inflammatory and immunomodulatory properties of these compounds, offering a pathway for treating chronic inflammatory diseases and fibrosis (Pettersson et al., 2018).

Wirkmechanismus

Quinoxaline derivatives have been found to have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . Molecular docking showed that human DNA topoisomerase and vascular endothelial growth factor receptor could be potential targets for quinoxaline derivatives .

Safety and Hazards

Zukünftige Richtungen

Quinoxaline and its derivatives have been of interest in medicinal chemistry due to their wide range of pharmacological activities . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Eigenschaften

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c26-20(15-3-4-17-18(12-15)23-11-10-22-17)25-13-16-2-1-7-24-19(16)14-5-8-21-9-6-14/h1-12H,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSWPJVKIODCCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)

![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)

![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)

![(4-((4-fluorobenzyl)thio)-2-(2-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2609749.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2609754.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)

![2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2609760.png)